Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
Brand Name: Vulcanchem
CAS No.: 131784-69-5
VCID: VC21219414
InChI: InChI=1S/C10H17NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,12)/b7-6+
SMILES: CC(=C)C=CNC(=O)OC(C)(C)C
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI)

CAS No.: 131784-69-5

Cat. No.: VC21219414

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (3-methyl-1,3-butadienyl)-, 1,1-dimethylethyl ester, (E)-(9CI) - 131784-69-5

Specification

CAS No. 131784-69-5
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name tert-butyl N-[(1E)-3-methylbuta-1,3-dienyl]carbamate
Standard InChI InChI=1S/C10H17NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,12)/b7-6+
Standard InChI Key OEALUTRSNGFHND-VOTSOKGWSA-N
Isomeric SMILES CC(=C)/C=C/NC(=O)OC(C)(C)C
SMILES CC(=C)C=CNC(=O)OC(C)(C)C
Canonical SMILES CC(=C)C=CNC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator